molecular formula C29H46O3 B1260164 4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol

4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol

Cat. No.: B1260164
M. Wt: 442.7 g/mol
InChI Key: MYWAIWDQTCHPTH-LJAIZBFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol is a sterol lipid compound with the molecular formula C29H46O3. It is a derivative of zymosterol, characterized by the presence of a carboxyl group at the 4alpha position and a methyl group at the 4beta position. This compound plays a role in the biosynthesis of steroids and is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol involves multiple steps, starting from simpler sterol precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using yeast or other microorganisms. These organisms are genetically engineered to produce high yields of the desired sterol intermediates, which are then chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5alpha-cholesta-8-en-3-one.

    Reduction: Different sterol derivatives depending on the specific conditions.

    Substitution: Various substituted sterol compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol is unique due to its specific structural modifications, including the carboxyl group at the 4alpha position and the methyl group at the 4beta position. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h8,19,21-22,24-25,30H,7,9-17H2,1-6H3,(H,31,32)/t19-,21-,22+,24-,25+,27-,28-,29+/m1/s1

InChI Key

MYWAIWDQTCHPTH-LJAIZBFVSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol
Reactant of Route 2
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol
Reactant of Route 3
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol
Reactant of Route 4
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Reactant of Route 5
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol
Reactant of Route 6
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol

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